molecular formula C10H7ClF3NO B13082171 3-[2-Chloro-4-(trifluoromethyl)-phenoxy]propanenitrile

3-[2-Chloro-4-(trifluoromethyl)-phenoxy]propanenitrile

Cat. No.: B13082171
M. Wt: 249.61 g/mol
InChI Key: GCNUXFOQBCJLBA-UHFFFAOYSA-N
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Description

3-[2-Chloro-4-(trifluoromethyl)-phenoxy]propanenitrile is an organic compound characterized by the presence of a chloro, trifluoromethyl, and phenoxy group attached to a propanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Chloro-4-(trifluoromethyl)-phenoxy]propanenitrile typically involves the reaction of 2-chloro-4-(trifluoromethyl)phenol with 3-chloropropanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced reactor technologies to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-[2-Chloro-4-(trifluoromethyl)-phenoxy]propanenitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Hydrolysis: Corresponding carboxylic acids.

Scientific Research Applications

3-[2-Chloro-4-(trifluoromethyl)-phenoxy]propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-Chloro-4-(trifluoromethyl)-phenoxy]propanenitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C10H7ClF3NO

Molecular Weight

249.61 g/mol

IUPAC Name

3-[2-chloro-4-(trifluoromethyl)phenoxy]propanenitrile

InChI

InChI=1S/C10H7ClF3NO/c11-8-6-7(10(12,13)14)2-3-9(8)16-5-1-4-15/h2-3,6H,1,5H2

InChI Key

GCNUXFOQBCJLBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)OCCC#N

Origin of Product

United States

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